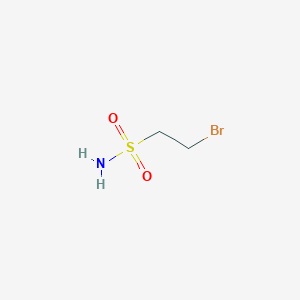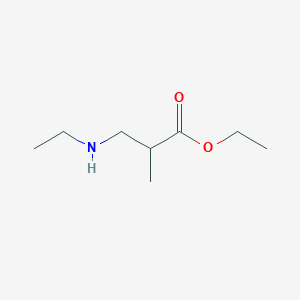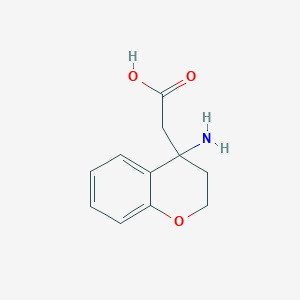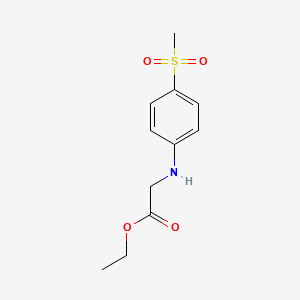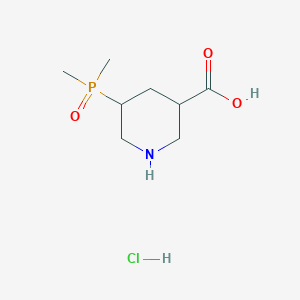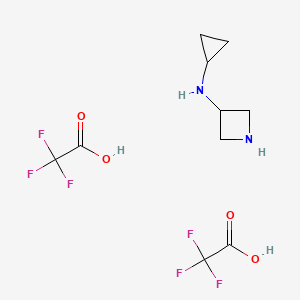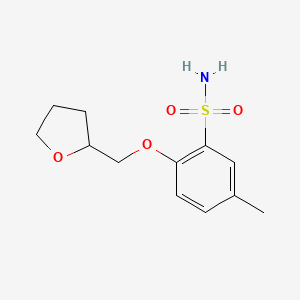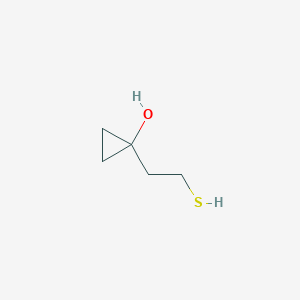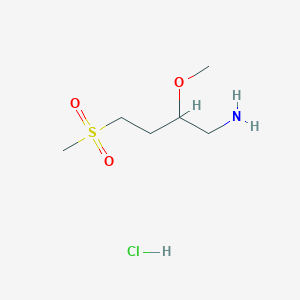
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is a chemical compound with a molecular formula of C6H15NO3S·HCl It is a derivative of butanamine, featuring a methanesulfonyl group and a methoxy group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amine derivatives.
Scientific Research Applications
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride: This compound has a similar structure but with a dimethyl substitution on the butane chain.
2-(Methylsulfonyl)ethylamine hydrochloride: This compound features a shorter ethylamine chain with a methanesulfonyl group.
Uniqueness
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is unique due to the presence of both methoxy and methanesulfonyl groups on the butane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H16ClNO3S |
|---|---|
Molecular Weight |
217.72 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfonylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO3S.ClH/c1-10-6(5-7)3-4-11(2,8)9;/h6H,3-5,7H2,1-2H3;1H |
InChI Key |
OZUJSDAATSZTBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCS(=O)(=O)C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


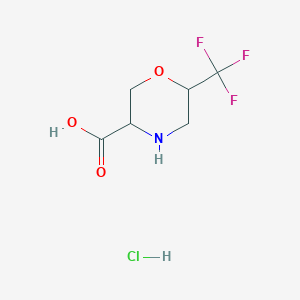
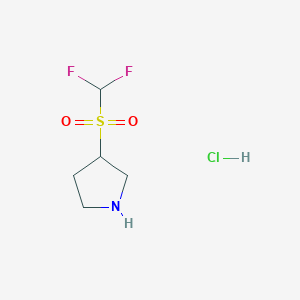
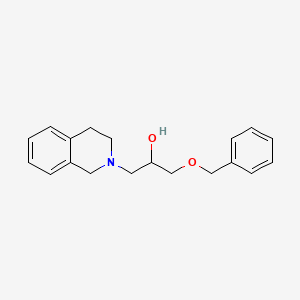
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
